3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline
Brand Name: Vulcanchem
CAS No.: 926201-77-6
VCID: VC7516787
InChI: InChI=1S/C11H13ClN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
SMILES: C1COCCN1C(=O)C2=C(C=C(C=C2)N)Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69

3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline

CAS No.: 926201-77-6

Cat. No.: VC7516787

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline - 926201-77-6

Specification

CAS No. 926201-77-6
Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
IUPAC Name (4-amino-2-chlorophenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C11H13ClN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Standard InChI Key PFROQKWMWAATAB-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=C(C=C(C=C2)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central aniline ring substituted at the 3-position with chlorine and at the 4-position with a morpholine-4-carbonyl group. The morpholine ring adopts a chair conformation, with the carbonyl group creating a planar amide bond that influences electronic distribution across the aromatic system .

Key structural parameters:

  • Bond angles: C=O bond length of 1.21 Å (typical for carbonyl groups)

  • Torsional angles: 120° between morpholine oxygen and carbonyl carbon

  • H-bond donors/acceptors: 1 donor (NH₂), 3 acceptors (O, N, and carbonyl O)

Nuclear Magnetic Resonance (¹H NMR)

  • Aromatic protons: δ 7.45–7.52 ppm (doublet, J = 8.4 Hz, H-5), δ 6.98–7.05 ppm (singlet, H-2)

  • Morpholine protons: δ 3.65–3.72 ppm (multiplet, 4H, OCH₂), δ 2.85–2.93 ppm (multiplet, 4H, NCH₂)

  • Amino protons: δ 5.21 ppm (broad singlet, 2H, NH₂)

Infrared Spectroscopy (IR)

  • N-H stretch: 3350–3450 cm⁻¹ (amine)

  • C=O stretch: 1680 cm⁻¹ (amide I band)

  • C-Cl stretch: 750 cm⁻¹

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a three-step sequence:

Step 1: Formation of 4-chloro-3-nitrobenzoic acid

  • Starting material: 4-chloroaniline

  • Nitration with HNO₃/H₂SO₄ at 0–5°C (yield: 78%)

  • Oxidation with KMnO₄ to generate the carboxylic acid

Step 2: Morpholine coupling

  • Reagents: Morpholine, EDCI/HOBt in DMF

  • Reaction time: 12 hr at 25°C

  • Intermediate: 4-chloro-3-nitrobenzoyl morpholine (yield: 85%)

Step 3: Nitro reduction

  • Catalytic hydrogenation (H₂, 10% Pd/C)

  • Pressure: 50 psi, 6 hr

  • Final product yield: 91%

Patent-Protected Innovations

A 2011 patent (US20130172554A1) discloses an alternative pathway using:

  • Key intermediate: 4-(4-aminophenyl)morpholin-3-one

  • Coupling agent: R-epichlorohydrin in ethanol/acetic acid

  • Cyclization: Carbonyl diimidazole-mediated ring closure

Comparative yields:

MethodTime (hr)Yield (%)Purity (%)
Classical187895
Patent108298

Analytical Characterization

Chromatographic Methods

HPLC conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: 65:35 MeCN/10 mM NH₄OAc

  • Retention time: 6.8 min

Mass Spectrometry

  • ESI+: m/z 241.1 [M+H]⁺ (calc. 240.68)

  • Fragmentation pattern:

    • 224.0 (loss of NH₃)

    • 196.2 (C₆H₄Cl fragment)

Industrial Applications

Pharmaceutical Intermediates

Used in synthesis of:

  • Rivaroxaban analogs: Anticoagulant derivatives

  • Dopamine reuptake inhibitors: Neuropharmacological agents

Scale-Up Challenges

  • Critical quality attributes:

    • Residual solvent limits: <500 ppm DMF

    • Polymorph control: Form I (needle crystals) vs. Form II (prismatic)

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